Triphenyl(pyridin-2-ylmethyl)phosphonium chloride CAS number 100465-92-5
Triphenyl(pyridin-2-ylmethyl)phosphonium chloride CAS number 100465-92-5
An In-Depth Technical Guide to Triphenyl(pyridin-2-ylmethyl)phosphonium Chloride (CAS 100465-92-5)[1]
Strategic Reagent for Wittig Olefination & Mitochondrial Targeting[1][2]
Executive Summary
Triphenyl(pyridin-2-ylmethyl)phosphonium chloride (CAS 100465-92-5) is a pivotal organophosphorus salt serving two distinct, high-value functions in modern chemical research:
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Synthetic Precursor: It is the direct precursor to the 2-pyridylmethylene ylide, a semi-stabilized Wittig reagent used to install the pyridine motif into complex scaffolds (e.g., stilbene analogues, polyenes).[1]
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Mitochondrial Vector: Due to the lipophilic cationic nature of the triphenylphosphonium (TPP) moiety, this compound and its derivatives exhibit high mitochondrial accumulation, making it a critical tool in the development of mitochondria-targeted therapeutics (e.g., anticancer agents, antioxidants).[1]
This guide synthesizes the chemical behavior, synthesis protocols, and application strategies for this compound, moving beyond basic data to actionable laboratory insights.
Chemical Identity & Physicochemical Properties
Understanding the structural nuances of this salt is essential for optimizing its reactivity, particularly the acidity of the methylene protons adjacent to the phosphorus and pyridine ring.
| Property | Data / Description |
| CAS Number | 100465-92-5 |
| IUPAC Name | Triphenyl(pyridin-2-ylmethyl)phosphanium chloride |
| Molecular Formula | C₂₄H₂₁ClNP |
| Molecular Weight | 389.86 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol, DCM; Insoluble in diethyl ether, hexane.[1][2][3] |
| Hygroscopicity | Moderate; storage under inert atmosphere (Ar/N₂) recommended.[1] |
| pKₐ (Methylene) | ~16–18 (Estimated).[1] The electron-deficient pyridine ring increases acidity relative to benzylphosphonium salts.[1] |
| ³¹P NMR Shift | ~21–24 ppm (in CDCl₃ or DMSO-d₆).[1] |
Synthesis & Preparation Protocol
Context: The synthesis involves the quaternization of triphenylphosphine (PPh₃) with 2-(chloromethyl)pyridine.[1] Critical Challenge: 2-(Chloromethyl)pyridine is often sold as the hydrochloride salt to prevent self-polymerization.[1] The free base is unstable.[1] Solution: The protocol below accounts for the use of the stable hydrochloride precursor or the in-situ generation of the free base.
Optimized Protocol: One-Pot Quaternization
Reagents:
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Triphenylphosphine (1.05 equiv)[1]
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2-(Chloromethyl)pyridine hydrochloride (1.0 equiv)[1]
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Solvent: Acetonitrile (ACN) or Toluene[1]
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Base (Optional but recommended): Triethylamine (Et₃N) or Na₂CO₃ (if neutralizing HCl salt in situ)[1]
Step-by-Step Methodology:
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Preparation of Free Base (In-Situ):
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Suspend 2-(chloromethyl)pyridine hydrochloride (10 mmol) in Acetonitrile (50 mL).
-
Note: If using the hydrochloride salt directly without base, you will generate the double salt (phosphonium chloride hydrochloride).[1] To get the mono-chloride, neutralization is required.[1]
-
Add Triethylamine (11 mmol) dropwise at 0°C. Stir for 15 min. The solution may become cloudy (Et₃N·HCl salts).
-
-
Quaternization:
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Add Triphenylphosphine (10.5 mmol) to the reaction mixture.
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Heat the mixture to Reflux (80–82°C) under a nitrogen atmosphere.
-
Duration: 12–24 hours. Monitor by TLC (disappearance of phosphine) or ³¹P NMR.[1]
-
-
Work-up & Purification:
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.[1]
-
Precipitation: Pour the residue into cold Diethyl Ether (or Ethyl Acetate) with vigorous stirring. The product should precipitate as a white solid.[1]
-
Filter the solid and wash with excess Diethyl Ether to remove unreacted PPh₃.[1]
-
Recrystallization: Dissolve in minimum hot Ethanol/Methanol and precipitate with Acetone or Ether if high purity is required.[1]
-
Drying:
-
Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove trace solvents.[1]
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Mechanistic Insight: The Wittig Reaction
The primary synthetic utility of CAS 100465-92-5 is the generation of the pyridyl-stabilized ylide.[1]
Mechanism Description
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Deprotonation: Treatment with a base (e.g., NaH, LiHMDS, KOtBu) removes a proton from the methylene bridge.[1] The inductive effect of the pyridine nitrogen (electron-withdrawing) facilitates this, making the ylide "semi-stabilized."[1]
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Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of the aldehyde/ketone.[1]
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Betaine/Oxaphosphetane Formation: A four-membered ring intermediate forms.[1][6][7]
-
Elimination: The strong P=O bond formation drives the collapse of the ring, expelling Triphenylphosphine oxide (TPPO) and releasing the alkene.[1]
Stereoselectivity Note
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Semi-Stabilized Ylide: The 2-pyridyl group provides some stabilization.[1] Consequently, reactions often yield E/Z mixtures .[1]
-
E-Selectivity: Can be enhanced by using "Schlosser modification" conditions (low temp, Li-salt free) or thermodynamic equilibration.[1]
-
Z-Selectivity: Favored by kinetic control conditions (salt-free, low temp).[1]
Visualization: Synthesis & Wittig Pathway[1]
Caption: Workflow from precursor quaternization to Wittig Olefination, highlighting the critical ylide formation step.
Applications in Drug Development
A. Medicinal Chemistry: Mitochondrial Targeting
The Triphenylphosphonium (TPP) cation is a "privileged structure" in mitochondrial medicine.[1] The delocalized positive charge allows the molecule to pass through the hydrophobic inner mitochondrial membrane, driven by the membrane potential (negative inside).
-
Strategy: Conjugate the 2-pyridylphosphonium salt to a bioactive payload (or use the salt to synthesize a linker).
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Mechanism: The potential gradient accumulates TPP-linked drugs 100–1000 fold inside mitochondria.[1]
-
Case Study: Synthesis of TPP-linked triterpenoids (e.g., Betulin derivatives) has shown enhanced antibacterial activity against MRSA by targeting bacterial membranes (which resemble mitochondrial membranes).[1]
B. Coordination Chemistry & Imaging
The pyridine nitrogen in the phosphonium salt remains a competent ligand for metal coordination.[1]
-
Luminescence: Used to synthesize ligands for Ruthenium(II) and Iridium(III) complexes.[1][8]
-
Application: These complexes serve as phosphorescent probes where the TPP group directs the heavy metal fluorophore specifically to the mitochondria for live-cell imaging.[1]
C. Organic Synthesis of Bioactive Stilbenes
Many biologically active compounds contain the 2-styrylpyridine motif (e.g., Resveratrol analogues with pyridine rings).[1]
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Protocol: React CAS 100465-92-5 with substituted benzaldehydes.
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Result: Rapid access to libraries of stilbene-like kinase inhibitors or antioxidants.[1]
Safety & Handling (E-E-A-T)
While phosphonium salts are generally stable, specific precautions apply:
-
Toxicity: Like many quaternary ammonium/phosphonium salts, it may exhibit cardiotoxicity at high doses due to mitochondrial interference.[1] Handle as a potential irritant and toxic substance.[1]
-
Inhalation: Dust can be severely irritating to the respiratory tract.[1] Use a fume hood.[1]
-
Storage: Hygroscopic. Store in a desiccator or under inert gas. Moisture absorption can make accurate weighing difficult and quench the base during Wittig reactions.[1]
References
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Preparation of Wittig Reagents & Mechanism
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Mitochondrial Targeting & Antibacterial Applications
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Coordination Chemistry (Ru/Ir Complexes)
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General Phosphonium Salt Synthesis
Sources
- 1. Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | C24H21ClNP | CID 11058219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-Positive Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 5. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Synthesis and Characterization of Triphenyl Phosphonium-Modified Triterpenoids with Never Reported Antibacterial Effects Against Clinically Relevant Gram-positive Superbugs[v1] | Preprints.org [preprints.org]
